N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine
Description
N1-[2-(Trifluoromethyl)phenyl]benzene-1,2-diamine is a substituted aromatic diamine featuring a trifluoromethyl (-CF₃) group at the 2-position of the aniline ring. This compound is of significant interest in organic synthesis, particularly in the development of organocatalysts and pharmaceutical intermediates. The electron-withdrawing nature of the -CF₃ group enhances the compound's stability and influences its reactivity in nucleophilic aromatic substitution and reductive amination reactions .
Synthetic routes typically involve nucleophilic substitution of fluorinated nitrobenzenes with substituted anilines, followed by catalytic hydrogenation of nitro groups to amines. For example, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a), a structurally related compound, was synthesized via a two-step process with a 97% yield . However, introducing bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) can lead to synthetic challenges, such as low yields or undesired byproducts, necessitating alternative strategies like reductive amination .
Properties
IUPAC Name |
2-N-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)17/h1-8,18H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZMYKQMTYZNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at approximately 0°C for 4 hours. This reaction yields a mixture of N1-(5-ethoxy-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine and N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, which can be separated by chromatography . Repeating the reaction in dichloromethane leads to the sole formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine in higher yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction is facilitated by the electron-withdrawing trifluoromethyl group, making the aromatic ring more susceptible to nucleophilic attack.
Reduction: The nitro groups in the intermediate compounds can be reduced to amines using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as N,N-diisopropylethylamine and solvents like ethanol or dichloromethane are commonly used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reducing nitro groups to amines.
Major Products
The major products formed from these reactions include various substituted benzenediamines, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has demonstrated that compounds containing trifluoromethyl groups can exhibit potent antimicrobial properties. For instance, derivatives of N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine have been synthesized and tested against antibiotic-resistant strains of bacteria, showing effectiveness in inhibiting growth and biofilm formation. Studies indicate that these compounds can outperform traditional antibiotics like vancomycin against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
- Lead Optimization in Drug Development : The compound serves as a structural motif in the development of new therapeutic agents targeting diseases like malaria. A study highlighted the synthesis of triazolopyrimidine derivatives that incorporate similar structural elements as this compound. These derivatives were shown to possess significant activity against Plasmodium falciparum, indicating the potential for developing new antimalarial drugs .
- Fluorinated Pharmaceuticals : The compound is also explored as a building block in synthesizing fluorinated pharmaceuticals. The incorporation of trifluoromethyl groups into drug candidates can enhance their metabolic stability and bioavailability, making them more effective in clinical settings.
Agrochemical Applications
- Active Ingredients in Agrochemicals : this compound is utilized in the formulation of agrochemicals due to its structural characteristics that enhance biological activity against pests and diseases. Research has identified over 20 new agrochemical products featuring trifluoromethylpyridine motifs, demonstrating the compound's relevance in agricultural chemistry.
- Synthesis of Novel Agrochemicals : The compound's unique chemical properties allow it to act as a synthon for creating new agrochemical agents. Its ability to participate in various chemical reactions makes it a valuable precursor for synthesizing complex molecules that can improve crop yields and resistance to pests.
Comparative Data Table
Case Studies
- Antimicrobial Efficacy Study : A study investigated the efficacy of N-(trifluoromethyl)phenyl substituted pyrazole derivatives against antibiotic-resistant bacteria. The results indicated that these compounds effectively inhibited bacterial growth and biofilm formation, showcasing their potential as alternatives to conventional antibiotics .
- Lead Optimization for Malaria Treatment : In lead optimization studies for malaria treatment, compounds similar to this compound were synthesized and tested for their ability to inhibit Plasmodium falciparum growth in vitro and in vivo models. The findings suggested promising activity that could be further developed into viable therapeutic options .
Mechanism of Action
The mechanism of action of N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, π-π interactions, or other non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 2-CF₃ group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, 4-CF₃ analogs (e.g., N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine) exhibit distinct electronic profiles due to para-substitution, affecting solubility and intermolecular interactions . Bulkier groups (e.g., 3,5-bis(trifluoromethyl)benzyl in 4a) improve catalytic activity in organocatalysis but complicate synthesis due to steric hindrance .
Synthetic Efficiency: Derivatives with simple substituents (e.g., methyl or benzyl groups) achieve higher yields (up to 97%) compared to multi-substituted analogs . Reactions involving nitro groups (e.g., N1-(5-fluoro-2,4-dinitrophenyl) derivatives) require precise conditions to avoid byproducts; solvent choice (e.g., dichloromethane vs. ethanol) significantly impacts yield .
Physical Properties :
Insights:
- Cyclization Reactions : The target compound readily undergoes cyclization with tert-butyl nitrite to form benzotriazole derivatives, a reaction leveraged in drug discovery .
- Catalytic Utility: Derivatives like 4a serve as precursors for hydrogen-bond-donor organocatalysts, enabling enantioselective transformations .
- Biological Activity : Multi-substituted analogs (e.g., nitro and fluoro groups) show promise in medicinal chemistry, with demonstrated roles in targeting nitric oxide synthase .
Biological Activity
N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine, an organic compound with the molecular formula C13H11F3N2, contains a trifluoromethyl group and two amino groups on a benzene ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets. The molecular weight is approximately 252.24 g/mol, and its chemical structure is depicted as follows:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C13H11F3N2 | 252.24 |
Synthesis Methods
Various synthetic routes have been explored to produce this compound. A common method involves nucleophilic aromatic substitution reactions starting from commercially available precursors. High yields of pure products are achievable through optimized reaction conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the efficacy of certain antibiotics by increasing their binding affinity to bacterial enzymes. For instance, halogenated derivatives of sulfonamides have shown improved activity against drug-resistant bacteria due to their structural similarities to pivotal metabolic substrates .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The amino groups can participate in hydrogen bonding and ionic interactions with active sites of enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
Study 1: Enzymatic Inhibition
A study exploring the inhibition of microsomal prostaglandin E2 synthase 1 (mPGES-1) found that compounds similar to this compound could effectively inhibit this enzyme, which is crucial in inflammatory processes . This suggests a potential application in treating inflammatory diseases.
Study 2: Biotransformation Applications
Research has also highlighted the use of whole-cell biotransformation techniques to produce chiral intermediates from trifluoromethyl-containing compounds. These intermediates are essential in synthesizing neuroprotective agents . Such findings indicate that this compound could serve as a valuable precursor in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
